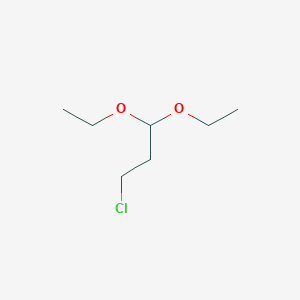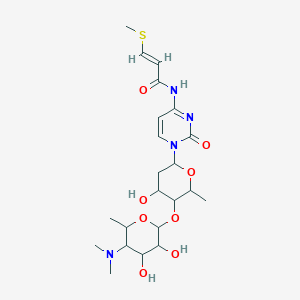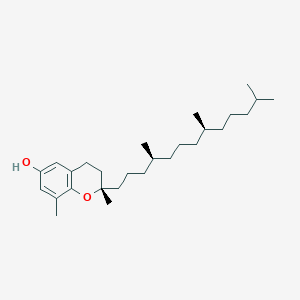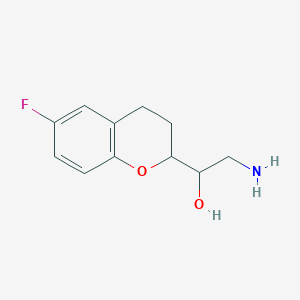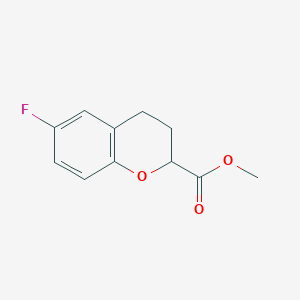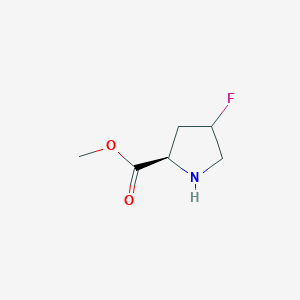
(2R)-Methyl 4-fluoropyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-Methyl 4-fluoropyrrolidine-2-carboxylate, also known as 4-Fluoro Proline Methyl Ester, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a proline derivative that contains a fluorine atom at the 4-position of the pyrrolidine ring. The presence of this fluorine atom has been shown to enhance the biological activity of the compound, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of (2R)-Methyl 4-fluoropyrrolidine-2-carboxylate is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. This compound has been shown to interact with the GABAergic and glutamatergic systems, which are involved in the regulation of neuronal activity. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (2R)-Methyl 4-fluoropyrrolidine-2-carboxylate are complex and multifaceted. This compound has been shown to have a variety of effects on different biological systems, including the nervous system, immune system, and cardiovascular system. It has been shown to modulate the release of various neurotransmitters, such as dopamine, serotonin, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2R)-Methyl 4-fluoropyrrolidine-2-carboxylate in lab experiments is its high potency and selectivity. This compound has been shown to have a strong biological activity at relatively low concentrations, making it a useful tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on (2R)-Methyl 4-fluoropyrrolidine-2-carboxylate. One area of focus could be the development of new drugs based on this compound, which could have applications in the treatment of various diseases. Another area of focus could be the elucidation of the mechanism of action of this compound, which could provide insights into the underlying biological processes that it modulates. Additionally, further research could be conducted to explore the potential applications of this compound in other areas, such as agriculture and environmental science.
Conclusion:
In conclusion, (2R)-Methyl 4-fluoropyrrolidine-2-carboxylate is a promising compound that has many potential applications in scientific research. Its high potency and selectivity make it a useful tool for studying various biological processes, and its potential applications in drug discovery and development make it an exciting area of research. Further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications in other areas.
Métodos De Síntesis
The synthesis of (2R)-Methyl 4-fluoropyrrolidine-2-carboxylate is a multi-step process that involves the use of various reagents and catalysts. One of the most commonly used methods for synthesizing this compound is the Staudinger reaction, which involves the reaction of an azide with a phosphine to form an iminophosphorane intermediate. This intermediate is then reacted with an aldehyde or ketone to form the desired proline derivative.
Aplicaciones Científicas De Investigación
The potential applications of (2R)-Methyl 4-fluoropyrrolidine-2-carboxylate in scientific research are vast. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
157543-42-5 |
|---|---|
Nombre del producto |
(2R)-Methyl 4-fluoropyrrolidine-2-carboxylate |
Fórmula molecular |
C6H10FNO2 |
Peso molecular |
147.15 g/mol |
Nombre IUPAC |
methyl (2R)-4-fluoropyrrolidine-2-carboxylate |
InChI |
InChI=1S/C6H10FNO2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3H2,1H3/t4?,5-/m1/s1 |
Clave InChI |
PGEIOIOBHIGEMT-BRJRFNKRSA-N |
SMILES isomérico |
COC(=O)[C@H]1CC(CN1)F |
SMILES |
COC(=O)C1CC(CN1)F |
SMILES canónico |
COC(=O)C1CC(CN1)F |
Sinónimos |
D-Proline, 4-fluoro-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



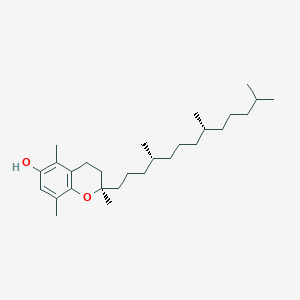
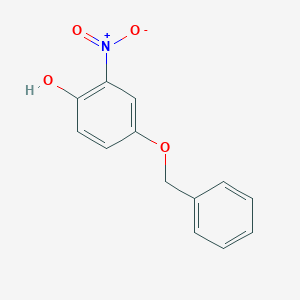
![1-Chloro-2-[dichloro(phenyl)methyl]benzene](/img/structure/B132048.png)
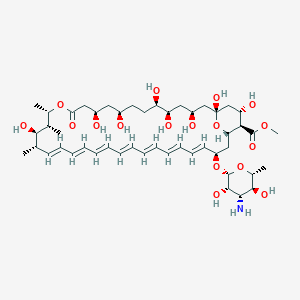
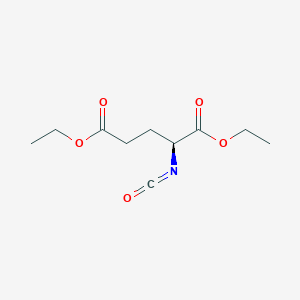
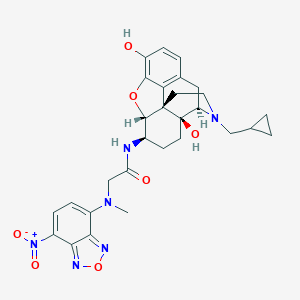
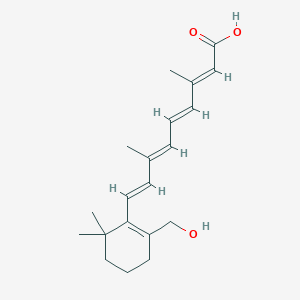
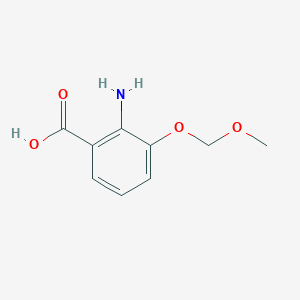
![Thiazolo[4,5-c]quinolin-2-amine](/img/structure/B132059.png)
